7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21F2N5O3S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Potential
Research into compounds structurally related to 7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has focused on their potential psychotropic effects, specifically targeting serotonin receptors. A study involving the synthesis of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones revealed that certain compounds exhibited significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential as ligands with antidepressant and anxiolytic properties. These findings suggest a promising avenue for designing new psychotropic agents with specific receptor targeting capabilities, which could lead to the development of novel treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Activity
The exploration of thiazolidine-2,4-dione derivatives, while not directly mentioning the specific compound , has unveiled compounds with potent antiproliferative activity against various human cancer cell lines. This indicates the broader potential of derivatives within this chemical space to contribute to cancer research, offering insights into mechanisms that could inhibit cancer cell proliferation. Such findings underscore the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against malignancies (Chandrappa et al., 2008).
Photocyclization Research
Photocyclization studies involving xanthine derivatives, similar in structural context to the compound of interest, have demonstrated unique pathways to synthesize novel compounds. This research highlights the potential of photochemical reactions in creating new derivatives with possible pharmacological applications. Such investigations contribute to the understanding of molecular transformations under specific conditions, opening up new avenues for synthetic chemistry and drug development (Han et al., 2008).
Luminescent Material Development
The development of luminescent materials using thiazolidinedione (TD) derivatives has been explored, demonstrating the versatility of compounds within this chemical family for applications beyond pharmacology. This research into PLA blended with TD derivatives showcases the potential of these compounds in creating eco-friendly luminescent materials, potentially useful in bioplastic scintillation and other light-emitting applications (Pai & Kunhanna, 2020).
Properties
IUPAC Name |
7-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O3S/c1-24-18-17(19(29)25(2)20(24)30)27(11-23-18)10-16(28)26-6-5-15(31-8-7-26)13-9-12(21)3-4-14(13)22/h3-4,9,11,15H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFOCGWGUTNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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